

Illuminating Synthetic Pathways: A Guide to Reactions Involving 4-Iodobutyl Pivolate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Iodobutyl Pivalate*

Cat. No.: *B1600598*

[Get Quote](#)

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the use of 4-Iodobutyl Pivolate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and mechanistic aspects of leveraging this versatile alkylating agent. We will explore its application in key synthetic transformations, including the O-alkylation of phenols and the N-alkylation of heterocyclic amines, offering step-by-step protocols, mechanistic insights, and a rationale for experimental design. The unique properties conferred by the pivaloate moiety and the high reactivity of the primary iodide are discussed in the context of achieving efficient and selective chemical modifications.

Introduction: The Strategic Advantage of 4-Iodobutyl Pivolate in Alkylation Chemistry

4-Iodobutyl Pivolate, with the CAS Number 82131-05-3, is a valuable bifunctional reagent in modern organic synthesis. It incorporates a highly reactive primary alkyl iodide for nucleophilic substitution and a sterically demanding pivaloate ester. This combination offers several strategic advantages:

- **High Reactivity:** The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. As a primary alkyl iodide, 4-Iodobutyl Pivolate is particularly well-suited for S_N2 reactions, which

proceed with predictable stereochemistry and high efficiency, especially with unhindered substrates.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

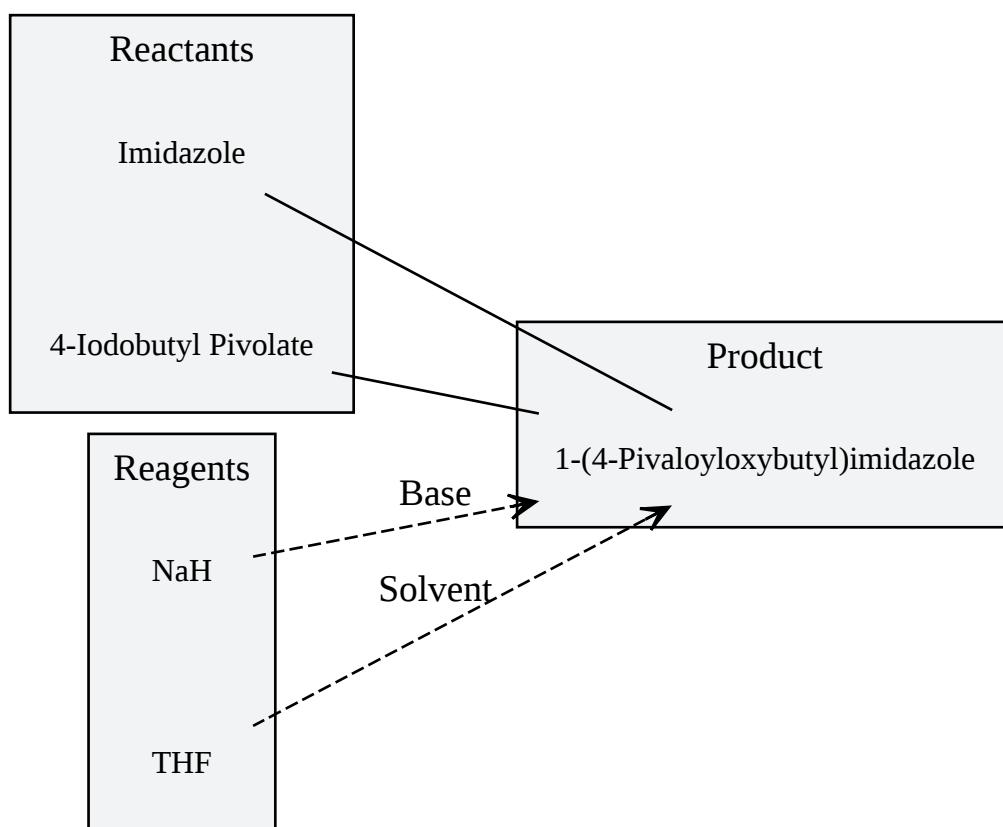
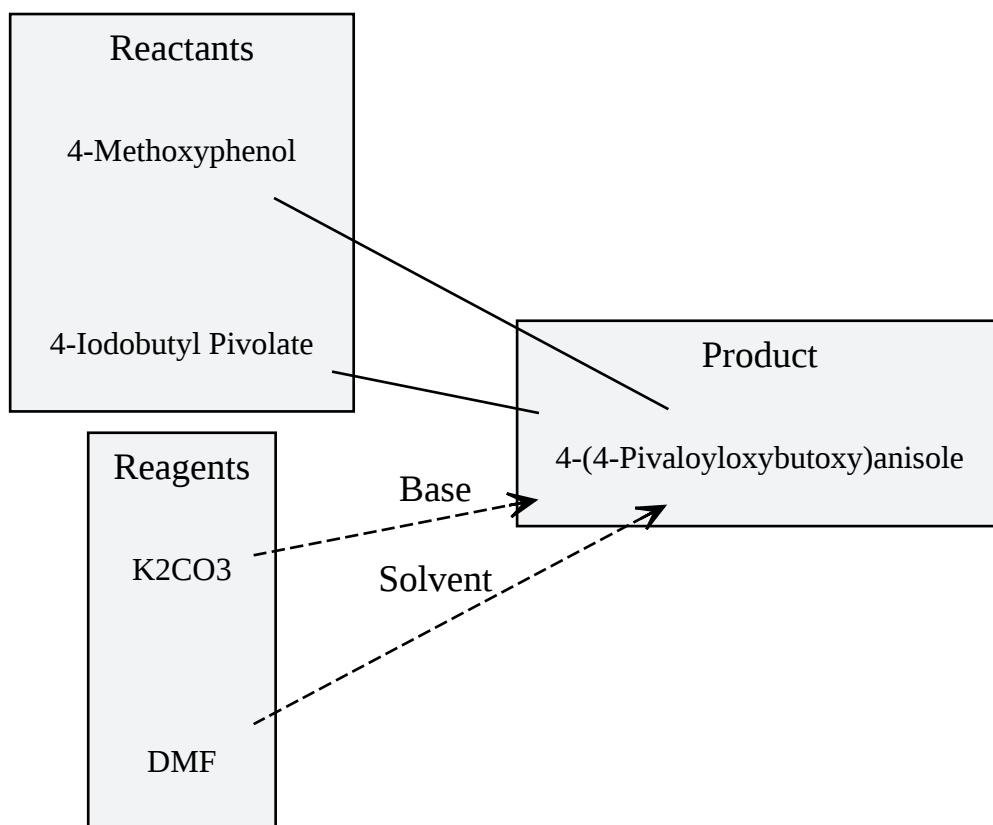
- The Pivaloate Moiety: The bulky tert-butyl group of the pivaloate ester provides significant steric hindrance. This can be strategically employed to direct the regioselectivity of reactions on other parts of the molecule.[\[5\]](#) Furthermore, the pivaloate group is robust and stable under a variety of reaction conditions but can be selectively cleaved when necessary, typically through hydrolysis under basic or acidic conditions.[\[5\]](#) This stability makes it an excellent protecting group or a stable functional handle for further transformations.
- Four-Carbon Spacer: The butyl chain provides a flexible four-carbon linker, which is a common motif in pharmacologically active molecules, allowing for the connection of different functional groups with a defined spatial relationship.

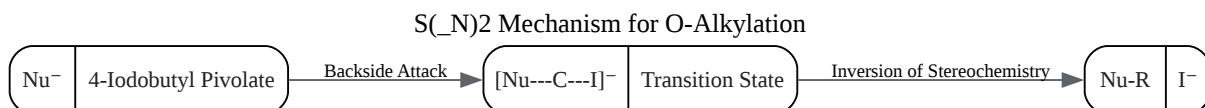
This guide will provide detailed protocols for two key applications of 4-Iodobutyl Pivolate: the O-alkylation of phenols via a modified Williamson ether synthesis and the N-alkylation of a heterocyclic amine, a common transformation in the synthesis of pharmaceutical intermediates.

Safety, Handling, and Storage

Before commencing any experimental work, it is crucial to be familiar with the safety precautions for 4-Iodobutyl Pivolate.

- Hazards: 4-Iodobutyl Pivolate is harmful if swallowed and may cause skin, eye, and respiratory irritation.
- Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from light and incompatible materials.



Refer to the manufacturer's Safety Data Sheet (SDS) for complete and detailed safety information.


Experimental Protocols

Protocol 1: O-Alkylation of 4-Methoxyphenol with 4-Iodobutyl Pivolate

This protocol details the O-alkylation of a phenol using 4-Iodobutyl Pivolate under Williamson ether synthesis conditions. This reaction is a classic example of an S_N2 reaction where the phenoxide ion acts as the nucleophile.

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Research Portal ourarchive.otago.ac.nz
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 4. benchchem.com [benchchem.com]
- 5. 4-Iodobutyl Pivalate | 82131-05-3 | Benchchem [\[benchchem.com\]](http://benchchem.com)
- To cite this document: BenchChem. [Illuminating Synthetic Pathways: A Guide to Reactions Involving 4-Iodobutyl Pivolate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1600598#experimental-setup-for-reactions-involving-4-iodobutyl-pivolate\]](https://www.benchchem.com/product/b1600598#experimental-setup-for-reactions-involving-4-iodobutyl-pivolate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com